Methyl 4-phenyl-2-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
METHYL 4-PHENYL-2-{[2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-PHENYL-2-{[2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This is typically done via a Friedel-Crafts acylation reaction.
Attachment of the tetrahydrobenzothieno[2,3-d]pyrimidin-4-ylsulfanyl group: This step involves the nucleophilic substitution reaction where the sulfanyl group is introduced.
Final esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-PHENYL-2-{[2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
METHYL 4-PHENYL-2-{[2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties are explored for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of METHYL 4-PHENYL-2-{[2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
Thiophene derivatives:
Uniqueness
METHYL 4-PHENYL-2-{[2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YLSULFANYL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C24H21N3O3S3 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
methyl 4-phenyl-2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21N3O3S3/c1-30-24(29)20-16(14-7-3-2-4-8-14)11-31-23(20)27-18(28)12-32-21-19-15-9-5-6-10-17(15)33-22(19)26-13-25-21/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3,(H,27,28) |
InChI Key |
QXWYZWCPTUVGJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCCC5 |
Origin of Product |
United States |
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